

Application Note: Quantitative Analysis of Vernodalol by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Vernodalol

Cat. No.: B1199425

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Vernodalol**, a bioactive sesquiterpene lactone found in *Vernonia amygdalina*. The described protocol is essential for the quality control of raw plant materials, extracts, and purified compound preparations. This method utilizes a reversed-phase C18 column with a gradient elution program and UV detection, ensuring high sensitivity and specificity for **Vernodalol** quantification.

Introduction

Vernodalol is a sesquiterpene lactone that has garnered significant interest due to its potential therapeutic properties. Accurate and precise quantification of **Vernodalol** is crucial for research and development, enabling the standardization of herbal extracts and the formulation of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals like **Vernodalol** from complex matrices. This document provides a detailed protocol for the HPLC-based quantification of **Vernodalol**, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

- HPLC System: Agilent 1100 series or equivalent
- Column: Symmetry® RP C18, 4.6 x 75 mm, 3.5 µm particle size[1]
- Mobile Phase A: Water with 0.1% Acetic Acid[1]
- Mobile Phase B: Methanol with 0.1% Acetic Acid[1]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C
- Detection Wavelength: 325 nm for **Vernodalol**[1]
- Run Time: 25 minutes

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
15.0	10	90
20.0	10	90
20.1	90	10
25.0	90	10

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Vernodalol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Plant Material Extraction:
 - Accurately weigh 1 g of dried and powdered plant material (e.g., *Vernonia amygdalina* roots).
 - Extract the sample with 20 mL of methanol using ultrasonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
 - Pool the supernatants and evaporate to dryness under reduced pressure.
- Sample Solution:
 - Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

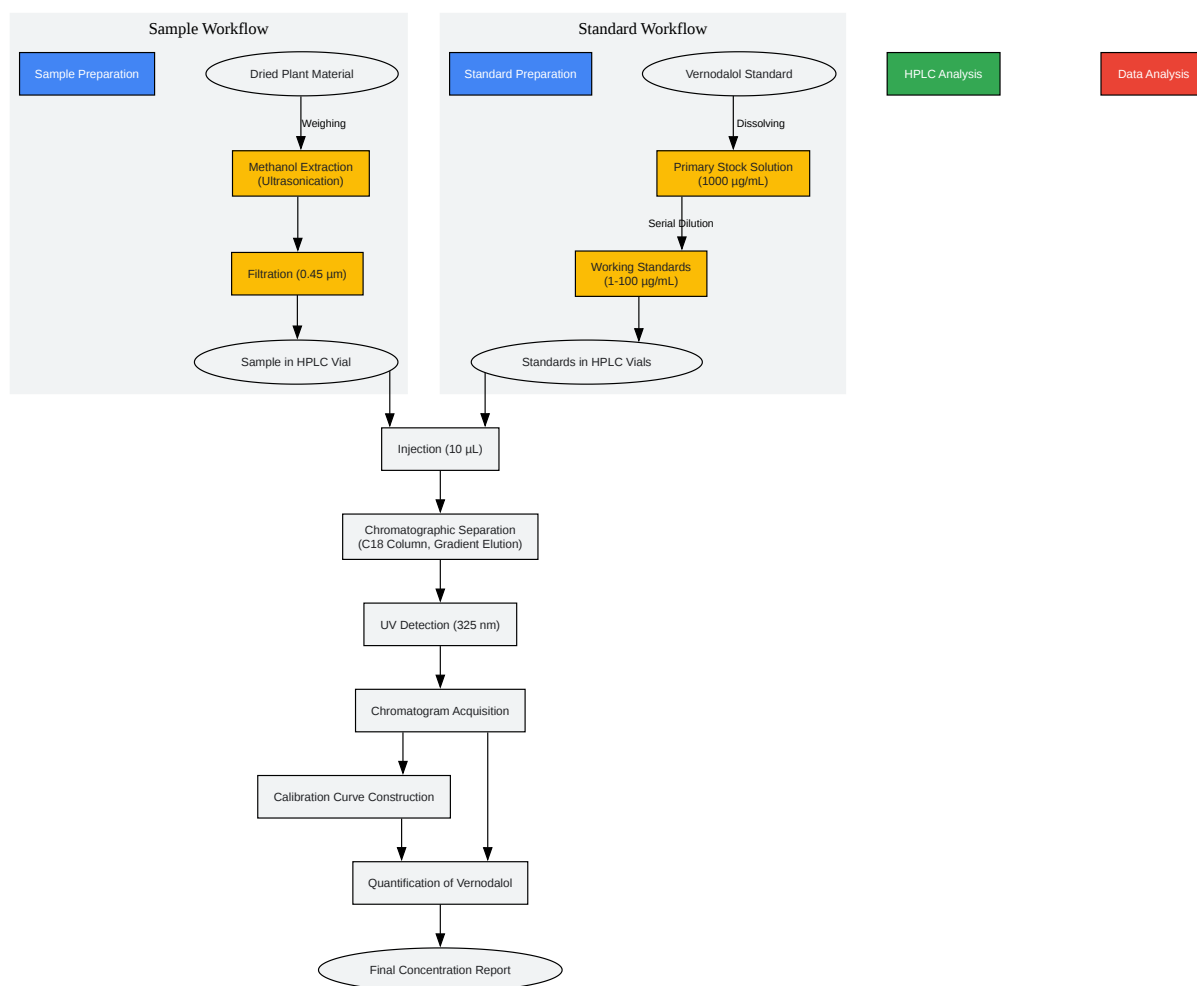
Data Presentation

The quantitative performance of this HPLC method is summarized in the table below. These values are representative of a validated method for sesquiterpene lactones and should be verified in the user's laboratory.

Parameter	Vernodalol
Retention Time (min)	~ 12.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD) (µg/mL)	0.25
Limit of Quantification (LOQ) (µg/mL)	0.80

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **Vernodalol**.



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References

- 1. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α -Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]
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